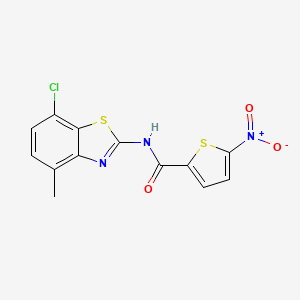

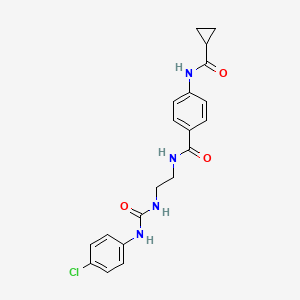

![molecular formula C11H9NO2 B2871211 1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol CAS No. 7470-09-9](/img/structure/B2871211.png)

1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with 2-aminothiophenol in absolute ethanol . The resulting ligand was reacted with Co (II), Ni (II), and Cu (II) ions to obtain tetrahedral CoL 1, NiL 1, and square planar CuL 1 complexes .Molecular Structure Analysis

The molecular formula of “1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol” is C11H9NO2 . It has an average mass of 187.195 Da and a monoisotopic mass of 187.063324 Da .Chemical Reactions Analysis

The compound is known to react with Co (II), Ni (II), and Cu (II) ions to form complexes . The ligand coordinates to the metal center through the azomethine nitrogen, naphthoxide oxygen, and thiophenoxide sulfur to form a tridentate chelate system .Physical And Chemical Properties Analysis

“1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol” is a yellow powder with a melting point of 193-197°C. It is soluble in ethanol, ether, acetone, and chloroform.Scientific Research Applications

Biological Studies

This compound has been used in the synthesis of a novel tridentate Schiff base . The resulting ligand was reacted with Co (II), Ni (II), and Cu (II) ions to obtain tetrahedral CoL 1, NiL 1, and square planar CuL 1 complexes . These complexes showed moderate antibacterial activity on E. coli, S. aureus, P. aeruginosa, and P. mirabilis bacterial strains .

Detection and Adsorption of Aluminum Ions

The compound has been applied in the detection and adsorption of aluminum ions . It showed excellent selectivity and ultrasensitivity to Al3+ ions, with a detection limit of 2.36×10–9 M . The hydrogel hybrid of the compound could adsorb Al3+ ions with a removal rate of over 99% .

Complex Formation with Transition Metals

Cu(II), Co(II), Mn(II), and Zn(II) form 1:2 complexes with 2-hydroxy-1-naphthaldoxime . All the complexes are non-electrolytes in DMF and nitrobenzene . This property can be useful in various fields, including catalysis and materials science.

Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence

The compound exhibits unusual ESIPT fluorescence . This property can be exploited in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

Antioxidant Activity

Compounds derived from 2-hydroxy-1-naphthaldehyde, such as naphtho[2,1b]furan-2-carboxyhydrazide, have been evaluated for their antioxidant activity . This suggests potential applications in health and medicine.

Spectral Studies

The compound has been used in spectral studies, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . These studies can provide valuable information about the structure and properties of the compound.

Mechanism of Action

Target of Action

The primary target of 1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol, also known as 2-hydroxy-1-naphthaldoxime, is Al3+ ions . The compound has been used as a fluorescence-enhanced sensor for these ions, showing excellent selectivity and ultra-sensitivity .

Mode of Action

The compound interacts with its targets through a mechanism that involves fluorescence enhancement . This interaction results in a change in the compound’s emission properties, which can be detected and measured . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The compound’s interaction with Al3+ ions suggests it may play a role in pathways involving these ions .

Result of Action

The primary result of the compound’s action is the enhancement of fluorescence in the presence of Al3+ ions . This makes it a useful tool for detecting and measuring the concentration of these ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol. For example, the compound’s fluorescence properties may be affected by the pH, temperature, and ionic strength of the solution

Future Directions

The future directions of research on “1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol” and similar compounds could involve exploring their potential applications in optoelectronics, photonics, and other areas that require materials capable of manipulating light at the molecular level . Additionally, these compounds could be used in the design of novel materials with improved nonlinear optical properties .

properties

IUPAC Name |

1-[(E)-hydroxyiminomethyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12-14/h1-7,13-14H/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTYRUGUZUYAGZ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1-naphthaldehyde oxime | |

CAS RN |

7470-09-9 | |

| Record name | 1-[(hydroxyimino)methyl]naphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What metals can 2-hydroxy-1-naphthaldoxime chelate with, and what are the applications of these complexes?

A1: 2-Hydroxy-1-naphthaldoxime acts as a chelating agent for various metal ions, including but not limited to:

- Palladium (II): Forms a stable complex that allows for the gravimetric determination of palladium. [] This is useful in analyzing minerals and other samples containing palladium.

- Copper (II): Similar to palladium, 2-hydroxy-1-naphthaldoxime facilitates the gravimetric determination of copper. []

- Nickel (II): The compound enables both gravimetric [] and extraction-spectrophotometric determination of nickel. [] This provides multiple analytical approaches for nickel analysis.

- Cobalt (II): Extraction-spectrophotometric determination of cobalt is possible using 2-hydroxy-1-naphthaldoxime. []

- Titanium (IV): The compound serves as an analytical reagent for titanium (IV). []

- Uranium: 2-Hydroxy-1-naphthaldoxime enables the spectrophotometric estimation of uranium. []

- Manganese (II), Zinc (II): Along with copper and cobalt, it forms complexes with these metals that have been studied for their spectral and magnetic properties. []

Q2: How does the structure of 2-hydroxy-1-naphthaldoxime contribute to its ability to form stable complexes with metals?

A2: The molecule possesses two functional groups capable of coordinating with metal ions:

Q3: Can 2-hydroxy-1-naphthaldoxime be used to create azo dyes, and what factors affect their stability?

A3: Yes, 2-hydroxy-1-naphthaldoxime reacts with diazotized sulfanilic acid salt to form stable azo dyes. [] The stability constants (K) of these dyes are influenced by:

- Temperature: Dye formation is generally favored at lower temperatures, indicating an exothermic process. []

- pH: The optimal pH for dye formation and stability varies depending on the specific oxime used. []

- Oxime isomer (syn or anti): Different isomers of the oxime can lead to variations in stability constant values for the resulting azo dyes. []

Q4: What analytical techniques are commonly used to study 2-hydroxy-1-naphthaldoxime and its metal complexes?

A4: Various analytical techniques are employed to characterize 2-hydroxy-1-naphthaldoxime and its metal complexes, including:

- Gravimetric analysis: Used to determine the amount of a substance by measuring the mass of a precipitate. [, , , ]

- Spectrophotometry: Relies on measuring the absorbance or transmission of light through a solution containing the analyte. [, , , , ]

- Spectral studies: Involve examining the interaction of electromagnetic radiation with the molecule, providing information about its electronic structure and bonding. []

- Magnetic studies: Used to investigate the magnetic properties of the metal complexes, which can provide insights into their electronic configuration and geometry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

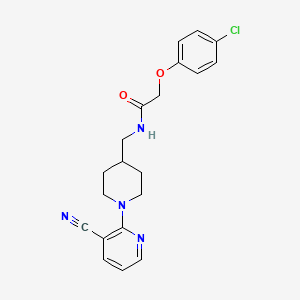

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-enamide](/img/structure/B2871130.png)

![3-Piperidin-4-yl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)

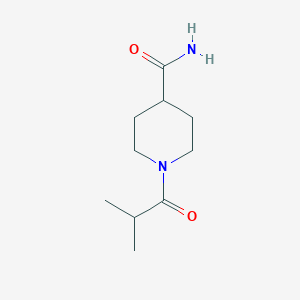

![3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2871133.png)

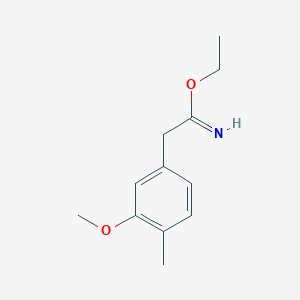

![methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2871134.png)

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)

![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2871150.png)